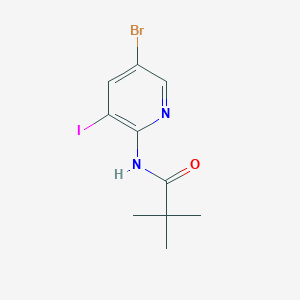
5-Bromo-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide is a chemical compound with the molecular formula C10H12BrIN2O It is a halogenated pyridine derivative, which means it contains both bromine and iodine atoms attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide typically involves the halogenation of a pyridine derivative. One common method is the reaction of 5-bromo-2-chloropyridine with hydroiodic acid to introduce the iodine atom . The resulting intermediate can then be reacted with 2,2-dimethylpropanamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using appropriate reagents.
Cross-Coupling Reactions: This compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cross-Coupling Reactions: Reagents such as arylboronic acids and palladium catalysts are typically used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted pyridine derivatives.
Scientific Research Applications
5-Bromo-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study the effects of halogenated pyridine derivatives on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The halogen atoms in the compound can participate in halogen bonding, which influences its binding affinity to various biological targets. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodopyrimidine: Another halogenated pyridine derivative with similar chemical properties.
5-Bromo-3-iodo-pyridin-2-ol: A compound with a similar structure but different functional groups.
Uniqueness
5-Bromo-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide is unique due to its specific combination of bromine and iodine atoms attached to the pyridine ring, along with the 2,2-dimethylpropanamide group
Properties
Molecular Formula |
C10H12BrIN2O |
|---|---|
Molecular Weight |
383.02 g/mol |
IUPAC Name |
N-(5-bromo-3-iodopyridin-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C10H12BrIN2O/c1-10(2,3)9(15)14-8-7(12)4-6(11)5-13-8/h4-5H,1-3H3,(H,13,14,15) |
InChI Key |
IQCTYYYBZXINMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=N1)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















